molecular formula C3H5ClO<br>ClCH2COCH3<br>C3H5ClO B047974 Chloroacetone CAS No. 78-95-5

Chloroacetone

Cat. No.: B047974
CAS No.: 78-95-5
M. Wt: 92.52 g/mol
InChI Key: BULLHNJGPPOUOX-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Chloroacetone has been found to interact with a variety of biomolecules. For instance, it has been shown to inhibit the activity of a Bacillus NlpC/P60 protein, which is involved in peptidoglycan recycling . This interaction suggests that this compound could potentially interfere with bacterial cell division and energy recovery processes .

Cellular Effects

This compound has been found to have significant effects on various types of cells. For example, it has been shown to have anti-chlamydial activity in cell culture infection experiments . This suggests that this compound could potentially influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. For instance, it has been shown to inhibit the activity of a Bacillus NlpC/P60 protein by binding to it . This interaction could potentially lead to changes in gene expression and enzyme activation or inhibition.

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, a dose of 0.25 ml/kg of body weight (325 mg/kg of body weight) of 1,1-dithis compound, a compound related to this compound, caused significant increases in liver enzymes in serum, and histological examination showed evidence of periportal necrosis . These effects were not observed at doses of 130 mg/kg of body weight or lower .

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. For instance, the lethal dose or concentration (LD50) for rats is 100 mg/kg when administered orally . This suggests that high doses of this compound could potentially have toxic or adverse effects.

Preparation Methods

Synthetic Routes and Reaction Conditions: Chloroacetone can be synthesized through several methods:

Industrial Production Methods: In industrial settings, the chlorination of acetone is the most common method. The process involves stirring acetone and calcium carbonate to form a slurry, heating it to reflux, and then introducing chlorine gas. After the reaction, the mixture is separated, and the oil layer is refined to obtain pure this compound .

Chemical Reactions Analysis

Chloroacetone undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Phenoxide: Used in substitution reactions to produce phenoxyacetone.

    Potassium Permanganate: Used in oxidation reactions.

    Potassium Iodide: Used as a catalyst in the Finkelstein reaction.

Major Products:

    Phenoxyacetone: Produced from the reaction with phenoxide.

    Diol: Produced from oxidation with potassium permanganate.

    Iodoacetone: Produced from the Finkelstein reaction.

Comparison with Similar Compounds

Chloroacetone can be compared with other halogenated acetones such as:

    Bromoacetone: Similar in structure but contains a bromine atom instead of chlorine.

    Dithis compound: Contains two chlorine atoms.

    Fluoroacetone: Contains a fluorine atom instead of chlorine.

    Hexathis compound: Contains six chlorine atoms.

Uniqueness: this compound’s unique reactivity and intermediate properties make it particularly valuable in the synthesis of pharmaceuticals and dye couplers. Its use in the Feist-Benary synthesis of furans also highlights its versatility .

Properties

IUPAC Name

1-chloropropan-2-one
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InChI

InChI=1S/C3H5ClO/c1-3(5)2-4/h2H2,1H3
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InChI Key

BULLHNJGPPOUOX-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)CCl
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Molecular Formula

C3H5ClO, Array
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DSSTOX Substance ID

DTXSID0021547
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Molecular Weight

92.52 g/mol
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Physical Description

Chloroacetone, stabilized appears as a yellow-colored liquid with an irritating pungent odor. Light sensitive, but stabilized with the addition of small amounts of water and/or calcium carbonate. Slightly soluble in water and denser than water. Vapors much heavier than air. Irritates skin and eyes. Very toxic by ingestion or inhalation. Used to make other chemicals. A lachrymator., Liquid, Colorless to amber liquid with a pungent odor; [ACGIH], COLOURLESS LIQUID WITH PUNGENT ODOUR. TURNS DARK ON EXPOSURE TO LIGHT., A yellow-colored liquid with an irritating pungent odor.
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Boiling Point

248 °F (120 ° C), 119 °C, Turns dark and resinifies on prolonged exposure to light; may be stabilized by addition of 0.1% H2O or 1% CaCO3. BP: 61 °C at 50 mm Hg; 20 °C at 12 mm Hg, 120 °C
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Flash Point

82 °F, 40 °C (open cup), 35 °C closed cup, 35 °C c.c.
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Solubility

Miscible with alcohol, ether and chloroform. Soluble in 10 parts water (wet weight), In water, 8.25X10+4 mg/L, temperature unspecified, Solubility in water, g/100ml at 20 °C: 10
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Density

1.15 g/cu cm at 20 °C, Relative density (water = 1): 1.1
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Vapor Density

Relative vapor density (air = 1): 3.2
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Vapor Pressure

12.0 [mmHg], 12.0 mm Hg at 25 °C, Vapor pressure, kPa at 25 °C: 1.5
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Impurities

Forms binary azeotropes with many organic liquids. Reacts with aryl Grignard reagents to form stilbenes.
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Color/Form

Liquid

CAS No.

78-95-5
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Melting Point

-44.5 °C, Yellow needles from alcohol; mp: 124 °C /Chloroacetone 2,4-dihydrophenylhydrazone/, -45 °C
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Synthesis routes and methods

Procedure details

In the same manner as given in the foregoing, but using ethylchloromethyl ketone and chloroethyl methyl ether in Steps 1 and 3, respectively, in place of chloroacetone and chloromethyl methyl ether, the title compound is produced.
Name
ethylchloromethyl ketone
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chloroacetone
Reactant of Route 2
Chloroacetone
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Reactant of Route 3
Chloroacetone
Reactant of Route 4
Reactant of Route 4
Chloroacetone
Reactant of Route 5
Reactant of Route 5
Chloroacetone
Reactant of Route 6
Reactant of Route 6
Chloroacetone

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